molecular formula C6H10ClN5 B13129080 4-Amino-2-methylpyrimidine-5-carboximidamide hydrochloride

4-Amino-2-methylpyrimidine-5-carboximidamide hydrochloride

Cat. No.: B13129080
M. Wt: 187.63 g/mol
InChI Key: KDZFUEDYBNEYLM-UHFFFAOYSA-N
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Description

4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride typically involves the reaction of 2-methylpyrimidine derivatives with appropriate reagents to introduce the amino and carboximidamide groups. One common method involves the reaction of 2-methylpyrimidine with cyanamide under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboximidamide groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring.

Scientific Research Applications

4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methylpyrimidine-5-carbonitrile
  • 4-Amino-5-aminomethyl-2-methylpyrimidine
  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine

Uniqueness

4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H10ClN5

Molecular Weight

187.63 g/mol

IUPAC Name

4-amino-2-methylpyrimidine-5-carboximidamide;hydrochloride

InChI

InChI=1S/C6H9N5.ClH/c1-3-10-2-4(5(7)8)6(9)11-3;/h2H,1H3,(H3,7,8)(H2,9,10,11);1H

InChI Key

KDZFUEDYBNEYLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)C(=N)N.Cl

Origin of Product

United States

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